molecular formula C5H10Br2O4S2 B3055179 {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane CAS No. 6330-28-5

{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane

Cat. No.: B3055179
CAS No.: 6330-28-5
M. Wt: 358.1 g/mol
InChI Key: RLBAFUSVUDQMON-UHFFFAOYSA-N
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Description

{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane is an organosulfur compound characterized by the presence of two bromine atoms and two sulfonyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane typically involves the bromination of an ethylsulfonyl-containing precursor. One common method is the reaction of ethylsulfonylmethane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include ethylsulfonyl-substituted derivatives.

    Reduction Reactions: Products include ethylsulfide derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfone derivatives.

Scientific Research Applications

{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Environmental Chemistry: Studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and sulfonyl groups are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: Similar in structure but lacks the sulfonyl groups.

    Ethylsulfonylmethane: Contains the sulfonyl group but lacks the bromine atoms.

    Dibromomethane: Contains bromine atoms but lacks the ethylsulfonyl group.

Properties

IUPAC Name

1-[dibromo(ethylsulfonyl)methyl]sulfonylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2O4S2/c1-3-12(8,9)5(6,7)13(10,11)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBAFUSVUDQMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(S(=O)(=O)CC)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286675
Record name {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6330-28-5
Record name Ethane, 1,1′-[(dibromomethylene)bis(sulfonyl)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6330-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 47009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
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{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
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{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
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